molecular formula C12H14N2O2 B3151464 Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate CAS No. 71254-70-1

Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate

Cat. No.: B3151464
CAS No.: 71254-70-1
M. Wt: 218.25 g/mol
InChI Key: SVAVKHFAEWFWDR-UHFFFAOYSA-N
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Description

Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate is a chemical compound with the CAS Number: 71254-70-1 and Linear Formula: C12H14N2O2 . It has a molecular weight of 218.26 . The IUPAC name for this compound is ethyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C12H14N2O2/c1-4-16-12(15)9-5-6-11-10(7-9)13-8(2)14(11)3/h5-7H,4H2,1-3H3 . This compound has a complex structure with multiple functional groups, including an ethyl group, a carboxylate group, and a benzodiazole group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 218.25 and a molecular formula of C12H14N2O2 . It has a complexity of 270 and a topological polar surface area of 44.1Ų . It has 3 hydrogen bond acceptors and no hydrogen bond donors . It has a rotatable bond count of 3 .

Scientific Research Applications

Organic Synthesis and Compound Development

Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate serves as a precursor or intermediate in the synthesis of complex organic compounds. For instance, its transformations have led to the synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates, demonstrating its utility in creating heterocyclic compounds with potential pharmacological activities (Žugelj et al., 2009). Additionally, the molecule has been involved in the synthesis of novel compounds like ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate, highlighting its versatility in organic chemistry (Idhayadhulla et al., 2010).

Coordination Chemistry and Material Science

This compound has also found applications in coordination chemistry. A study by Seubert et al. (2011) shows how derivatives of this compound undergo coordination with transition metal ions, leading to the formation of mono- and multinuclear complexes. These complexes were characterized by spectroscopy and magnetic measurements, suggesting applications in material science and magnetic materials (Seubert et al., 2011).

Chemical Biology

In the realm of chemical biology, derivatives of this compound have been explored for their biological activities. For example, novel ethyl 2-amino-6-ferrocenyl-1,6-dihydropyrimidine-5-carboxylates and their oxidized counterparts have been synthesized and evaluated for in vitro antitumor activity. These studies reveal the potential of this compound in developing new therapeutic agents with specificity towards certain cancer cell lines (Klimova et al., 2012).

Advanced Organic Chemistry Techniques

The molecule's utility extends to advanced organic chemistry techniques such as lithiation reactions. An improved procedure for the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, which utilizes a protective group strategy, demonstrates the importance of this compound derivatives in facilitating complex organic transformations (Burkhart et al., 2001).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of Ethyl 1,2-dimethyl-1,3-benzodiazole-5-carboxylate . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental), safe handling practices, and emergency procedures.

Properties

IUPAC Name

ethyl 1,2-dimethylbenzimidazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-4-16-12(15)9-5-6-11-10(7-9)13-8(2)14(11)3/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAVKHFAEWFWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301232639
Record name Ethyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71254-70-1
Record name Ethyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71254-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1,2-dimethyl-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301232639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 3-amino-4-methylaminobenzoate (1.00 g, 5.15 mmol) prepared in the Step 1-1-3 was dissolved in acetic anhydride (4 ml), and the mixture was heated under reflux for 19 hours. After being allowed to cool, the mixture was neutralized with a saturated sodium bicarbonate solution and subjected to extraction with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and then concentrated. The concentrate was purified by silica gel column chromatography (chloroform:methanol=10:1) to give the title compound (1.15 g, quantitative) as a light-brown oily substance.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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